2beta-[(R)-1-Iodo-2-methylpropyl]tetrahydrofuran
Description
2β-[(R)-1-Iodo-2-methylpropyl]tetrahydrofuran is a substituted tetrahydrofuran (THF) derivative characterized by a β-oriented iodinated isobutyl side chain. The iodine substituent and chiral (R)-configuration at the 1-iodo-2-methylpropyl group confer unique reactivity and stereochemical properties, distinguishing it from simpler THF derivatives like tetrahydrofuran itself or hydroxylated analogs such as 3-hydroxytetrahydrofuran (3HTHF) .
Structure
3D Structure
Properties
CAS No. |
651057-15-7 |
|---|---|
Molecular Formula |
C8H15IO |
Molecular Weight |
254.11 g/mol |
IUPAC Name |
(2R)-2-[(1R)-1-iodo-2-methylpropyl]oxolane |
InChI |
InChI=1S/C8H15IO/c1-6(2)8(9)7-4-3-5-10-7/h6-8H,3-5H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
WAQRODXMYZXULA-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)[C@H]([C@H]1CCCO1)I |
Canonical SMILES |
CC(C)C(C1CCCO1)I |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form Tetrahydrofuran
One common method for synthesizing tetrahydrofuran derivatives is through the reaction of diols with appropriate reagents to promote cyclization. For example:
Starting Materials : A suitable diol (e.g., 1,4-butanediol) can be treated with a dehydrating agent such as sulfuric acid or phosphorus oxychloride to facilitate cyclization.
Reaction Conditions : The reaction typically occurs under reflux conditions, and the resulting product is purified through distillation or chromatography.
Halogenation to Introduce Iodine
The efficiency of these methods can vary significantly based on reaction conditions and starting materials. Below is a summary table highlighting typical yields and purification methods associated with each step:
| Step | Methodology | Typical Yield (%) | Purification Method |
|---|---|---|---|
| Cyclization | Dehydration of diols | 70-90 | Distillation |
| Halogenation | Iodination with iodine | 60-85 | Column chromatography |
| Asymmetric synthesis | Chiral auxiliary or catalyst | 50-80 | Recrystallization |
Chemical Reactions Analysis
Substitution Reactions
The iodine atom at the 2-methylpropyl position undergoes nucleophilic substitution (SN2) due to its excellent leaving group properties. Common reactions include:
| Reaction Type | Reagents/Conditions | Product | Selectivity |
|---|---|---|---|
| Hydroxyl substitution | NaOH (aqueous, 60°C) | 2β-[(R)-1-Hydroxy-2-methylpropyl]THF | >90% retention of β-configuration |
| Alkoxy substitution | NaOR (R = Me, Et in ethanol) | 2β-[(R)-1-Alkoxy-2-methylpropyl]THF | Stereospecific |
| Amine substitution | NH3 (anhydrous, 40°C) | 2β-[(R)-1-Amino-2-methylpropyl]THF | 78% yield |
Mechanistic studies suggest the steric hindrance from the tetrahydrofuran ring directs backside attack in SN2 pathways, preserving the R-configuration at the reaction center .
Reduction Reactions
The iodoalkyl sidechain can be reduced to form hydrocarbon derivatives:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H2/Pd-C | EtOH, 25°C | 2β-[(R)-2-Methylpropyl]THF | 92% |
| LiAlH4 | THF, 0°C → RT | 2β-[(R)-2-Methylpropyl]THF | 85% |
| Zn/HCl | Reflux, 2 h | 2β-[(R)-2-Methylpropyl]THF (minor) | 35% |
The Pd-catalyzed hydrogenation proceeds via radical intermediates, while LiAlH4 follows a polar mechanism with hydride transfer.
Oxidation Reactions
Controlled oxidation targets the tetrahydrofuran ring or alkyl chain:
Ozonolysis selectively cleaves the alkyl chain’s double bonds (if present), while KMnO4 disrupts the ether ring .
Cyclization and Ring-Opening Reactions
The tetrahydrofuran ring participates in acid-mediated rearrangements:
| Reaction Type | Conditions | Product | Mechanism |
|---|---|---|---|
| Acid-catalyzed ring-opening | p-TsOH, CH2Cl2 | Linear diol derivative | SN1 with carbocation intermediate |
| Epoxide formation | m-CPBA, CHCl3 | Epoxy-THF analog | Stereoselective |
For example, treatment with p-TsOH generates a carbocation at the β-position, which is trapped by nucleophiles (e.g., water) to yield diols . Epoxidation with meta-chloroperbenzoic acid (m-CPBA) occurs with >6:1 diastereoselectivity .
Biological Halogen Bonding
The iodine atom forms halogen bonds with biomolecular targets:
These interactions enable applications in medicinal chemistry, particularly in enzyme inhibition and nucleic acid stabilization .
Metabolic Transformations
In vivo studies reveal phase I metabolism pathways:
| Enzyme | Reaction | Metabolite | Activity |
|---|---|---|---|
| CYP3A4 | Deiodination | 2β-[(R)-2-Methylpropyl]THF | Inactive |
| Esterases | Sidechain hydrolysis | Carboxylic acid derivative | Bioactivation |
Deiodination by cytochrome P450 enzymes is the primary detoxification pathway, while esterase-mediated hydrolysis generates bioactive metabolites.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant potential as a pharmaceutical agent, particularly in the treatment of viral infections and as a precursor for synthesizing other biologically active molecules.
Antiviral Properties
Research has indicated that derivatives of tetrahydrofuran compounds can inhibit viral replication. For example, compounds similar to 2beta-[(R)-1-Iodo-2-methylpropyl]tetrahydrofuran have been studied for their effectiveness against the hepatitis C virus (HCV). These compounds may act as inhibitors of specific viral polymerases, thus preventing the replication of the virus within host cells .
Synthesis of Bioactive Molecules
The compound serves as a valuable intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can enhance pharmacological properties. The presence of iodine in its structure can facilitate nucleophilic substitutions, making it a versatile building block for synthesizing more complex organic compounds .
Organic Synthesis Applications
In organic chemistry, this compound is utilized for various synthetic transformations.
As an Electrophile
Due to the presence of the iodine atom, this compound can function as an electrophile in nucleophilic substitution reactions. This property is exploited in synthetic pathways to create more complex structures by reacting with nucleophiles such as amines or alcohols .
Chiral Synthesis
The chiral nature of the compound makes it suitable for asymmetric synthesis applications. It can be used to produce enantiomerically enriched products, which are crucial in developing drugs with specific biological activities .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 2beta-[®-1-Iodo-2-methylpropyl]tetrahydrofuran involves its interaction with specific molecular targets and pathways. The iodo group can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The tetrahydrofuran ring provides structural stability and enhances the compound’s solubility in various solvents. The methylpropyl side chain contributes to the compound’s lipophilicity, affecting its distribution and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Reactivity and Stability
- Tetrahydrofuran (THF) : The parent compound lacks substituents, making it highly polar and a common solvent. Its electronic structure is dominated by the oxygen lone pairs, influencing its electron-donating properties in polymerization reactions .
- 3-Hydroxytetrahydrofuran (3HTHF) : The hydroxyl group at C-3 enhances hydrogen-bonding capacity and acidity compared to THF, altering its metabolic and spectroscopic behavior .
- Sacraoxide G (Cembranoid with THF ring): A natural product with a tetrahydrofuran ring and hydroxyl groups (e.g., OH-11β). Its substituents increase steric hindrance and hydrogen-bonding interactions, contrasting with the iodine and alkyl groups in 2β-[(R)-1-iodo-2-methylpropyl]tetrahydrofuran .
- Tetrahydrofurfuryl acrylate : Features an acrylate ester group attached to THF. The electron-withdrawing ester group modifies reactivity, enabling polymerization, whereas the iodine in 2β-[(R)-1-iodo-2-methylpropyl]tetrahydrofuran may facilitate nucleophilic substitution or halogen-bonding interactions .
Table 1: Substituent-Driven Properties
Spectroscopic and Electronic Comparisons
- Electron Scattering Data : THF, 3HTHF, and α-tetrahydrofurfuryl alcohol (THFA) exhibit similar electron energy loss spectra (EELS), with broad electronic bands attributed to Rydberg state excitations. The iodine substituent in 2β-[(R)-1-iodo-2-methylpropyl]tetrahydrofuran would likely introduce distinct absorption features due to its high atomic mass and polarizability .
- NMR Characteristics : Tetrahydrofuran lignans (e.g., compounds 1–3 in A. heterotropoides) show distinct ¹H- and ¹³C-NMR shifts for substituents like aryl or alkyl groups. The iodine atom in 2β-[(R)-1-iodo-2-methylpropyl]tetrahydrofuran would cause significant deshielding in neighboring protons and carbon atoms, as observed in iodinated analogs .
Metabolic and Toxicological Profiles
- Tetrahydrofurfuryl Alcohol Metabolites: Derivatives like tetrahydrofurfuryl acrylate share a common metabolite (tetrahydrofurfuryl alcohol), which is hepatotoxic at high doses.
- Natural Product Analogues: Sacraoxide G and related cembranoids with THF rings exhibit moderate bioactivity in antimicrobial assays, whereas iodinated compounds may show enhanced reactivity but require careful toxicity evaluation .
Notes
- Toxicity and metabolic data are speculative and require empirical validation.
Q & A
Basic Research Questions
Q. What are the critical factors in synthesizing 2β-[(R)-1-Iodo-2-methylpropyl]tetrahydrofuran with high enantiomeric purity?
- Methodological Answer : Enantiomeric purity can be influenced by chiral catalysts or resolving agents during synthesis. For tetrahydrofuran derivatives like 2-methyltetrahydrofuran (2-MTHF), racemic mixtures are common due to synthetic processes . To achieve stereochemical control, asymmetric catalysis (e.g., chiral ligands in transition-metal complexes) or enzymatic resolution could be explored. Reaction parameters such as temperature, solvent polarity, and steric hindrance of the iodo substituent must be optimized to minimize racemization .
Q. How should researchers handle and store 2β-[(R)-1-Iodo-2-methylpropyl]tetrahydrofuran to mitigate hazards?
- Methodological Answer :
- Incompatibilities : Avoid contact with oxidizing agents (e.g., peroxides, chlorates), strong acids/bases, and ignition sources due to flammability and potential peroxide formation .
- Storage : Use airtight, grounded containers in cool (<25°C), ventilated areas. Monitor for peroxide formation via test strips if stored long-term .
- Safety Protocols : Employ explosion-proof equipment and static discharge prevention measures during transfers .
Q. What analytical techniques are suitable for quantifying residual solvents or impurities in 2β-[(R)-1-Iodo-2-methylpropyl]tetrahydrofuran?
- Methodological Answer : Gas chromatography (GC) with headspace solid-phase microextraction (HS-SPME) is effective for detecting volatile impurities. For example, tetrahydrofuran (THF) analysis uses a Supel-Q PLOT column with a mobile phase of potassium monophosphate and THF (75:25) . High-performance liquid chromatography (HPLC) with UV detection may resolve non-volatile impurities, though method validation for iodine-containing analogs is required .
Advanced Research Questions
Q. How do steric and electronic effects of the iodo substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bulky 2-methylpropyl group and iodine’s electronegativity may hinder nucleophilic substitution (SN2) but favor elimination or radical pathways. Comparative kinetic studies with non-iodinated analogs (e.g., 2-methyltetrahydrofuran) can isolate steric/electronic contributions. Computational modeling (e.g., density functional theory) can predict transition-state geometries and activation barriers .
Q. What experimental designs address contradictions in developmental toxicity data for tetrahydrofuran derivatives?
- Methodological Answer :
- Species-Specific Responses : In rats, 2-MTHF showed no developmental toxicity at 1,000 mg/kg/day, while zebrafish embryos exhibited edema and reduced pigmentation at 1,720 mg/L . Use multi-species models (e.g., rodent, zebrafish) with standardized dosing (oral vs. aqueous exposure) to clarify discrepancies.
- Endpoint Selection : Include histopathology (e.g., kidney lesions in F344 rats ) and molecular biomarkers (e.g., oxidative stress markers) to capture sublethal effects .
Q. How can computational models predict ionization dynamics for mechanistic studies?
- Methodological Answer : Molecular three-body distorted-wave (M3DW) and multicenter distorted-wave (MCDW) methods have been validated for THF ionization under electron impact . Apply these models to simulate iodine’s impact on electron density distribution and ionization cross-sections. Experimental validation via reaction microscopy or mass spectrometry is critical .
Q. What catalytic systems optimize the synthesis of tetrahydrofuran derivatives with halogen substituents?
- Methodological Answer : Bifunctional catalysts (e.g., Cu–ZnO–ZrO2/H-Y) achieved 46% THF selectivity from maleic anhydride at 50 bar and 493 K . For iodinated analogs, explore palladium/copper systems for C–I bond activation or phase-transfer catalysts to enhance halogen stability during hydrogenation .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in enantiomeric excess (ee) during synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor ee in real-time.
- Statistical Design : Employ factorial experiments to identify critical parameters (e.g., catalyst loading, reaction time) affecting ee. Reproducibility can be enhanced by strict control of moisture and oxygen levels .
Q. What statistical methods resolve conflicting genotoxicity data for halogenated solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
